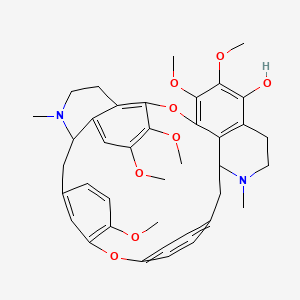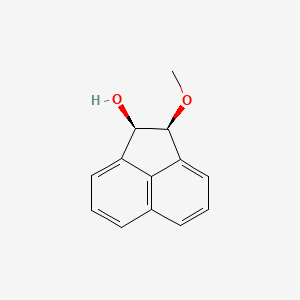
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- is a complex organic compound with a molecular formula of C19H23N3O. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a biochemical reagent and has potential therapeutic implications.
Méthodes De Préparation
The synthesis of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves several steps. One common synthetic route includes the reaction of 1-piperidineacetamide with 3-methylphenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into the therapeutic potential of this compound includes its use as a lead compound in drug discovery, particularly for conditions involving neurological and inflammatory pathways.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- can be compared with other similar compounds, such as:
N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide: This compound shares structural similarities but differs in its pyridinyl group, which may influence its reactivity and applications.
1-Piperidineacetamide, 2-methyl-N-(((3-methylphenyl)amino)carbonyl)-:
The uniqueness of 1-Piperidineacetamide, N-(((3-methylphenyl)amino)carbonyl)-4-phenyl- lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
69020-12-8 |
|---|---|
Formule moléculaire |
C21H25N3O2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N-[(3-methylphenyl)carbamoyl]-2-(4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C21H25N3O2/c1-16-6-5-9-19(14-16)22-21(26)23-20(25)15-24-12-10-18(11-13-24)17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3,(H2,22,23,25,26) |
Clé InChI |
VRLPIDNETOACCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)NC(=O)CN2CCC(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


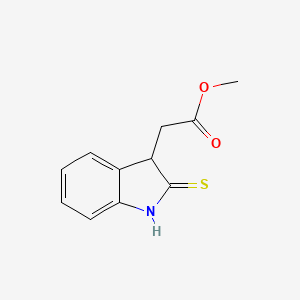
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
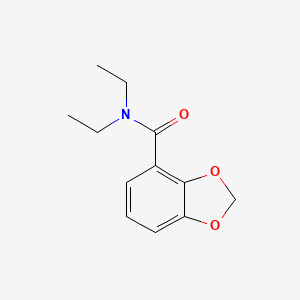
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
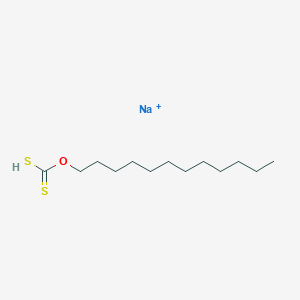
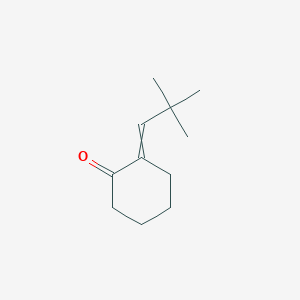
![Thiourea, N,N'-bis[3-(triethylsilyl)propyl]-](/img/structure/B14455702.png)
